molecular formula C11H11ClN2O2 B3049959 6-(Tert-butyl)-4-chloro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione CAS No. 227459-20-3

6-(Tert-butyl)-4-chloro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione

Cat. No. B3049959
CAS RN: 227459-20-3
M. Wt: 238.67 g/mol
InChI Key: PAHXJPWNCYMWLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Tert-butyl)-4-chloro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione, also known as CN2097, is a potent and selective inhibitor of the protein kinase CK1δ. CK1δ is a key regulator of circadian rhythm and has been implicated in various diseases, including cancer, Alzheimer's disease, and metabolic disorders. The development of CN2097 as a tool compound for studying CK1δ has generated significant interest in the scientific community.

Mechanism of Action

6-(Tert-butyl)-4-chloro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione binds selectively to the ATP-binding site of CK1δ, inhibiting its enzymatic activity. This leads to downstream effects on various signaling pathways and biological processes regulated by CK1δ, including circadian rhythm, metabolism, and cell proliferation.
Biochemical and Physiological Effects:
6-(Tert-butyl)-4-chloro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione has been shown to modulate circadian rhythm in cells and animals, with effects on clock gene expression and protein levels. It has also been shown to regulate glucose homeostasis and lipid metabolism, with potential implications for the treatment of metabolic disorders such as diabetes and obesity. In cancer cells, 6-(Tert-butyl)-4-chloro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione has been shown to inhibit cell proliferation and induce apoptosis, suggesting potential therapeutic applications in cancer treatment.

Advantages and Limitations for Lab Experiments

One advantage of 6-(Tert-butyl)-4-chloro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione is its selectivity for CK1δ, which allows for specific modulation of CK1δ-dependent biological processes. Additionally, its potency and ability to penetrate cells make it a useful tool for in vitro and in vivo studies. However, one limitation is its potential off-target effects, which may complicate interpretation of experimental results.

Future Directions

For research on 6-(Tert-butyl)-4-chloro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione include further elucidation of its effects on circadian rhythm and metabolism, as well as investigation of its potential therapeutic applications in cancer and neurodegenerative diseases. Additionally, the development of more selective and potent CK1δ inhibitors may provide additional tools for studying the role of CK1δ in disease.

Scientific Research Applications

6-(Tert-butyl)-4-chloro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione has been extensively used as a tool compound for studying the role of CK1δ in various biological processes. It has been shown to modulate circadian rhythm in cells and animals, as well as regulate glucose homeostasis and lipid metabolism. Additionally, 6-(Tert-butyl)-4-chloro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione has been used to investigate the role of CK1δ in cancer development and progression, as well as in neurodegenerative diseases such as Alzheimer's.

properties

IUPAC Name

6-tert-butyl-4-chloropyrrolo[3,4-c]pyridine-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O2/c1-11(2,3)6-4-5-7(8(12)13-6)10(16)14-9(5)15/h4H,1-3H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAHXJPWNCYMWLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=C2C(=C1)C(=O)NC2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80381884
Record name 6-(Tert-butyl)-4-chloro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Tert-butyl)-4-chloro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione

CAS RN

227459-20-3
Record name 6-(Tert-butyl)-4-chloro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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